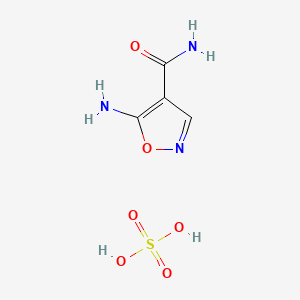
2-(N-Bencilamino)-4-pirrolidinopiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Benzylamino)-4-pyrrolidinopyridine is an organic compound that belongs to the class of benzylamines It features a pyridine ring substituted with a benzylamino group at the 2-position and a pyrrolidine ring at the 4-position
Aplicaciones Científicas De Investigación
2-(N-Benzylamino)-4-pyrrolidinopyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
Benzylamines, a class of compounds to which this molecule belongs, are known to interact with various biological targets
Mode of Action
Benzylamines are known to undergo various chemical reactions, including n-alkylation with alcohols, c-n coupling with aliphatic halides, and n-monoalkylation of amides with alcohols . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Benzylamines are known to participate in various chemical reactions, which could potentially affect multiple biochemical pathways .
Result of Action
It’s worth noting that benzylamines can undergo various chemical reactions, which could potentially lead to a variety of molecular and cellular effects .
Action Environment
Factors such as ph and temperature are known to affect the stability and reactivity of benzylamines .
Análisis Bioquímico
Biochemical Properties
2-(N-Benzylamino)-4-pyrrolidinopyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress modulation and cytokine secretion . These interactions are crucial as they can influence the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of 2-(N-Benzylamino)-4-pyrrolidinopyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation of peripheral blood mononuclear cells and modulate cytokine secretion . Additionally, it has been observed to impact ATP levels and oxidative stress markers, indicating its role in cellular energy metabolism and redox balance.
Molecular Mechanism
At the molecular level, 2-(N-Benzylamino)-4-pyrrolidinopyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit acetylcholinesterase activity, which is crucial for its potential therapeutic effects in neurological disorders . The compound also influences gene expression, further contributing to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(N-Benzylamino)-4-pyrrolidinopyridine over time are important factors in its biochemical analysis. In laboratory settings, it has been observed that the compound’s effects can change over time. For instance, its memory-enhancing potential in mice was significant over a specific period . Long-term studies have also indicated its stability and sustained effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-(N-Benzylamino)-4-pyrrolidinopyridine vary with different dosages in animal models. Studies have shown that at lower doses, the compound can enhance memory and cognitive function, while higher doses may lead to toxic or adverse effects . These findings are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-(N-Benzylamino)-4-pyrrolidinopyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and the levels of metabolites. For example, it has been shown to affect amino acid metabolism, which is essential for its role in cellular processes and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(N-Benzylamino)-4-pyrrolidinopyridine within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that influence its localization and accumulation. These interactions are essential for understanding its pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(N-Benzylamino)-4-pyrrolidinopyridine affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzylamino)-4-pyrrolidinopyridine typically involves the reaction of 2-chloropyridine with benzylamine and pyrrolidine under suitable conditions. One common method includes:
Nucleophilic Substitution: 2-chloropyridine reacts with benzylamine in the presence of a base such as potassium carbonate to form 2-(N-benzylamino)pyridine.
Cyclization: The intermediate 2-(N-benzylamino)pyridine undergoes cyclization with pyrrolidine under reflux conditions to yield 2-(N-Benzylamino)-4-pyrrolidinopyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is preferred to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(N-Benzylamino)-4-pyrrolidinopyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it to secondary amines.
Substitution: It can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-(N-Benzylamino)pyridine: Lacks the pyrrolidine ring, making it less sterically hindered.
4-(N-Benzylamino)pyridine: Substitution at the 4-position instead of the 2-position.
2-(N-Benzylamino)-4-methylpyridine: Contains a methyl group instead of a pyrrolidine ring.
Uniqueness
2-(N-Benzylamino)-4-pyrrolidinopyridine is unique due to the presence of both the benzylamino and pyrrolidine groups, which confer distinct steric and electronic properties. This combination enhances its potential for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-benzyl-4-pyrrolidin-1-ylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-2-6-14(7-3-1)13-18-16-12-15(8-9-17-16)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11,13H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJLSEHSDBWJIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718440 |
Source


|
| Record name | N-Benzyl-4-(pyrrolidin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-24-1 |
Source


|
| Record name | N-Benzyl-4-(pyrrolidin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














